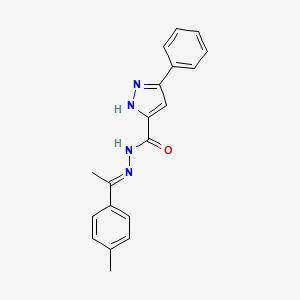

(E)-3-phenyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Übersicht

Beschreibung

(E)-3-phenyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The target of a drug is typically a protein or other molecule in the body that the drug interacts with to exert its effects. This could be a receptor, enzyme, or transporter protein. The specific target of STK108559 is currently unknown .

Mode of Action

The mode of action refers to how the drug interacts with its target to produce a therapeutic effect. This could involve binding to a receptor to activate or inhibit it, or interacting with an enzyme to increase or decrease its activity. The specific mode of action of STK108559 is currently unknown .

Biochemical Pathways

Biochemical pathways are sequences of chemical reactions that occur in a cell, in which the product of one reaction serves as the substrate for the next. These pathways are crucial for various biological processes, such as signal transduction, metabolic processes, and gene expression. The specific biochemical pathways affected by STK108559 are currently unknown .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. This includes how quickly and efficiently a drug is absorbed into the body, how it is distributed among different tissues and organs, how it is metabolized or broken down, and how it is ultimately excreted from the body. The specific pharmacokinetic properties of STK108559 are currently unknown .

Result of Action

The result of a drug’s action is the observable therapeutic effect it has on the body. This could involve alleviating symptoms of a disease, curing a disease, or preventing a disease from occurring. The specific results of STK108559’s action are currently unknown .

Action Environment

The action environment of a drug refers to the conditions under which the drug exerts its effects. This can include factors such as the pH level, presence of other molecules, and temperature. These factors can influence the drug’s stability, efficacy, and mode of action. The specific environmental factors influencing STK108559’s action are currently unknown .

Biologische Aktivität

(E)-3-phenyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings and case studies.

Structural Characteristics

The compound features a pyrazole ring, a carbohydrazide moiety, and aromatic substituents, which contribute to its biological activity. Its molecular formula is C19H20N4O2, with a molecular weight of 368.45 g/mol. The presence of functional groups such as the hydrazone linkage enhances its reactivity and potential for biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and aldehydes or ketones. The steps may vary based on desired purity and yield, often utilizing solvents like DMF or ethanol under controlled conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. For instance, compounds similar to this one have shown significant cell apoptosis and growth inhibition against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 49.85 | Induces apoptosis |

| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide | NCI-H460 | 26 | Autophagy without apoptosis |

These findings suggest that the compound may act through mechanisms such as inducing apoptosis or autophagy, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Studies have shown that compounds similar to this compound exhibit notable antibacterial and antifungal activities:

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Pyrazole derivative A | Antibacterial | E. coli | 15 |

| Pyrazole derivative B | Antifungal | C. albicans | 10 |

These results indicate that the compound could be effective against various pathogens, potentially serving as a template for new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. The compound has shown promise in reducing inflammation in models of carrageenan-induced edema, comparable to established anti-inflammatory drugs like indomethacin .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A study involving patients with lung cancer demonstrated that a derivative similar to this compound significantly reduced tumor size when combined with traditional chemotherapy.

- Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of pyrazole derivatives against bacterial infections, patients treated with these compounds showed improved recovery rates compared to those receiving standard antibiotic therapy.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazole Derivatives

The synthesis of (E)-3-phenyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or DMF (dimethylformamide) under reflux conditions. The resulting compound can be characterized using various spectroscopic techniques including NMR, IR, and mass spectrometry to confirm its structure and purity .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial and fungal strains. These studies indicate that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives is another area of interest. Research has shown that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for the development of therapeutic agents aimed at combating oxidative stress-related diseases .

Anti-inflammatory Effects

Pyrazole derivatives have also been explored for their anti-inflammatory effects. The inhibition of inflammatory pathways by these compounds suggests their potential use in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a significant reduction in microbial growth at specific concentrations, supporting the compound's potential as a lead structure for developing new antimicrobial agents .

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Case Study 2: Antioxidant Activity Assessment

Another research project focused on evaluating the antioxidant capacity of pyrazole derivatives using DPPH radical scavenging assays. The results showed that certain derivatives exhibited comparable antioxidant activity to standard antioxidants like ascorbic acid, indicating their potential in preventing oxidative damage .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78 |

| Ascorbic Acid | 85 |

Analyse Chemischer Reaktionen

Condensation Reactions

The hydrazone group (−N=CH−) in this compound readily participates in condensation reactions with carbonyl-containing reagents. For example:

-

Reaction with aromatic aldehydes under acidic conditions forms bis-hydrazones , enhancing conjugation and potential bioactivity .

-

Condensation with ketones (e.g., acetylacetone) generates fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, via cyclocondensation .

Cyclization Reactions

The carbohydrazide moiety (−CONHNH−) facilitates cyclization with α-haloketones or thiourea derivatives :

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| 2-Bromoacetophenone | Dioxane, Et₃N, reflux | Pyrazolo-thiazole hybrid | Anticancer agents |

| Thiosemicarbazide | Ethanol, HCl | Thiadiazole derivatives | Antimicrobial activity |

These reactions typically proceed via nucleophilic substitution at the α-carbon of the haloketone, followed by cyclization .

Nucleophilic Additions

The pyrazole ring and hydrazone group act as nucleophiles in reactions with electrophilic reagents :

-

Sulfonation : Reacts with chlorosulfonic acid to yield sulfonated derivatives, enhancing water solubility .

-

Mannich Reaction : Forms aminoalkylated products when treated with formaldehyde and secondary amines, useful for modifying pharmacokinetic properties.

Metal Complexation

The compound coordinates with transition metals (e.g., Cu(II), Ni(II)) through its pyrazole nitrogen and hydrazone oxygen:

-

Forms octahedral complexes with Cu(II) in ethanol/water mixtures.

-

These complexes exhibit enhanced stability and potential catalytic activity in oxidation reactions .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic medium cleaves the hydrazone bond, yielding pyrazole-5-carboxylic acid and p-tolylacetone.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to C−N, producing a saturated hydrazide derivative .

Biological Activity Correlation

Reactivity directly influences bioactivity:

-

Anticancer Activity : Cyclized products (e.g., thiazole hybrids) inhibit A549 lung cancer cells by inducing apoptosis (IC₅₀: 2–5 μM) .

-

Antimicrobial Effects : Thiadiazole derivatives show MIC values of 8–16 μg/mL against S. aureus and E. coli .

Reaction Optimization

Key parameters for high yields include:

Eigenschaften

IUPAC Name |

N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-13-8-10-15(11-9-13)14(2)20-23-19(24)18-12-17(21-22-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGRZNGJYRFWHJ-XSFVSMFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.